molecular formula C6H11NO2 B1594474 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 577780-05-3

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No. B1594474
M. Wt: 129.16 g/mol
InChI Key: DOKXBBFVQUNEMW-UHFFFAOYSA-N
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Description



  • 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C₆H₁₁NO₂ .

  • It belongs to the class of piperidine derivatives .

  • The compound contains a piperidine ring with a hydroxymethyl group and a methyl group attached.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions and starting materials. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one consists of a piperidine ring with a hydroxymethyl group and a methyl group attached.

    • The hydroxymethyl group is essential for its reactivity and biological activity.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

    • Specific reactions would depend on the functional groups present and the reaction conditions.





  • Physical And Chemical Properties Analysis



    • Physical properties include color, density, melting point, and solubility.

    • Chemical properties describe its reactivity, such as its ability to undergo specific chemical changes.




  • Scientific Research Applications

    1. Dual PTP1B/TC-PTP Inhibitors

    • Methods of Application : The dual affinity to both enzymes has been thoroughly corroborated by in silico modeling experiments. The compounds have been profiled in vivo for their effects on body weight and food intake in obese rats .
    • Results : In obese male Wistar rats, a five-day administration of all studied compounds led to a decrease in body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia and insulin resistance, and also compensatory increased expression of the PTP1B and TC-PTP genes in the liver .

    2. One-Pot Wittig Synthesis

    • Application Summary : This compound is used in the one-pot Wittig synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose. This synthesis is part of the efforts to develop alternative methods for processing renewable raw material sources .
    • Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
    • Results : The reaction yielded two products in a 4:1 ratio. The structures of the products were elucidated using physicochemical analytical methods .

    Safety And Hazards



    • According to safety data sheets, 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is considered hazardous for skin and eyes.

    • It may cause skin irritation and serious eye damage.

    • Avoid ingestion, inhalation, and dust formation.




  • Future Directions



    • Research on this compound could explore its potential applications in various fields, such as pharmaceuticals, materials science, or organic synthesis.

    • Investigate its biological activity, toxicity, and potential therapeutic uses.




    properties

    IUPAC Name

    3-(hydroxymethyl)-1-methylpyrrolidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NO2/c1-7-3-2-5(4-8)6(7)9/h5,8H,2-4H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DOKXBBFVQUNEMW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC(C1=O)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20336732
    Record name 3-(hydroxymethyl)-1-methylpyrrolidin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20336732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    129.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

    CAS RN

    577780-05-3
    Record name 3-(hydroxymethyl)-1-methylpyrrolidin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20336732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-(hydroxymethyl)-1-methylpyrrolidin-2-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one (4.14 g, 18.88 mmol) was dissolved in methanol (20 ml), followed by addition of 10% hydrous palladium carbon (1.04 g) and the mixture was stirred at room temperature for 2 hours under hydrogen atmosphere. Palladium carbon was filtered off, and then the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/methanol: 10/1) to give the title compound (1.55 g, 64%) as a colorless oily matter.
    Quantity
    4.14 g
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One
    Name
    palladium carbon
    Quantity
    1.04 g
    Type
    catalyst
    Reaction Step Two
    Yield
    64%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

    Citations

    For This Compound
    2
    Citations
    MA Loreto, A Migliorini, PA Tardella, A Gambacorta - 2007 - Wiley Online Library
    New potentially bioactive α‐spiroaziridino‐γ‐ and ‐δ‐lactams have been prepared by treatment of α‐methylene‐γ‐ and ‐δ‐lactams with ethyl N‐{[(4‐nitrophenyl)sulfonyl]oxy}carbamate …
    CM Thomas - 2022 - publications.aston.ac.uk
    This PhD research project aimed to study the hydrothermal liquefaction of microalgae with subsequent catalytic upgrading of HTL-derived bio-crudes. Five macroalgae (Ascophyllum …
    Number of citations: 3 publications.aston.ac.uk

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